N'-[(E)-biphenyl-4-ylmethylidene]pyridine-2-carbohydrazide
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Overview
Description
N’-[(E)-{[1,1’-BIPHENYL]-4-YL}METHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a C=N bond, which is formed by the condensation of primary amines with carbonyl compounds.
Preparation Methods
The synthesis of N’-[(E)-{[1,1’-BIPHENYL]-4-YL}METHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE typically involves the condensation reaction between biphenyl-4-carbohydrazide and pyridine-2-carbohydrazide. The reaction is usually carried out in solvents such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated and purified through recrystallization .
Chemical Reactions Analysis
N’-[(E)-{[1,1’-BIPHENYL]-4-YL}METHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N’-[(E)-{[1,1’-BIPHENYL]-4-YL}METHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: The compound has shown potential as an enzyme inhibitor and is being studied for its pharmacological applications.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Industry: The compound is used in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-{[1,1’-BIPHENYL]-4-YL}METHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, inhibiting enzyme activity or disrupting cellular processes. The compound’s hydrazone group plays a crucial role in its reactivity and binding affinity .
Comparison with Similar Compounds
N’-[(E)-{[1,1’-BIPHENYL]-4-YL}METHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE can be compared with other Schiff base hydrazones, such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H15N3O |
---|---|
Molecular Weight |
301.3 g/mol |
IUPAC Name |
N-[(E)-(4-phenylphenyl)methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C19H15N3O/c23-19(18-8-4-5-13-20-18)22-21-14-15-9-11-17(12-10-15)16-6-2-1-3-7-16/h1-14H,(H,22,23)/b21-14+ |
InChI Key |
GIWYGJTXQGMVCN-KGENOOAVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=N3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
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